molecular formula C16H12Cl2N2O4 B3946477 (Z)-1-(3,4-dichlorophenyl)-3-(4-methoxy-2-nitroanilino)prop-2-en-1-one

(Z)-1-(3,4-dichlorophenyl)-3-(4-methoxy-2-nitroanilino)prop-2-en-1-one

Cat. No.: B3946477
M. Wt: 367.2 g/mol
InChI Key: BJVGVECWKSMDFB-SREVYHEPSA-N
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Description

(Z)-1-(3,4-dichlorophenyl)-3-(4-methoxy-2-nitroanilino)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(3,4-dichlorophenyl)-3-(4-methoxy-2-nitroanilino)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dichlorobenzaldehyde and 4-methoxy-2-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amino derivatives.

    Substitution: Substituted aromatic compounds with various nucleophiles.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical intermediates.

Mechanism of Action

The biological activity of (Z)-1-(3,4-dichlorophenyl)-3-(4-methoxy-2-nitroanilino)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The presence of the nitro group allows the compound to generate reactive oxygen species, which can further enhance its cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-1-(3,4-dichlorophenyl)-3-(4-methoxyanilino)prop-2-en-1-one
  • (Z)-1-(3,4-dichlorophenyl)-3-(4-nitroanilino)prop-2-en-1-one
  • (Z)-1-(3,4-dichlorophenyl)-3-(4-methoxy-2-aminophenyl)prop-2-en-1-one

Uniqueness

The unique combination of dichlorophenyl, methoxy, and nitro groups in (Z)-1-(3,4-dichlorophenyl)-3-(4-methoxy-2-nitroanilino)prop-2-en-1-one distinguishes it from other similar compounds. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(Z)-1-(3,4-dichlorophenyl)-3-(4-methoxy-2-nitroanilino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O4/c1-24-11-3-5-14(15(9-11)20(22)23)19-7-6-16(21)10-2-4-12(17)13(18)8-10/h2-9,19H,1H3/b7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVGVECWKSMDFB-SREVYHEPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC=CC(=O)C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)N/C=C\C(=O)C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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